5-Bromo-2-isobutoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzaldehydes, including compounds similar to 5-Bromo-2-isobutoxybenzaldehyde, often involves palladium-catalyzed reactions or other halogenation techniques that introduce the bromine atom into the benzaldehyde framework. For example, palladium-catalyzed reactions have been employed to synthesize 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, showcasing the versatility of palladium-catalysis in modifying benzaldehyde derivatives (Cho et al., 2004). Another method involves the selective ortho-bromination of substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes, which highlights the strategic introduction of bromine to achieve specific substitution patterns (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure and crystallography of halogenated benzaldehydes reveal the influence of halogen atoms on the molecular geometry and intermolecular interactions. For instance, a study of 2-bromo-5-hydroxybenzaldehyde showed that the bromine atom significantly deviates from the plane of the benzene ring, affecting the molecule's overall geometry and its potential for forming hydrogen bonds (Silva et al., 2004). Such deviations can influence the compound's reactivity and its interaction with other molecules, which is crucial for its applications in synthesis and material science.
Chemical Reactions and Properties
The reactivity of 5-Bromo-2-isobutoxybenzaldehyde can be attributed to the presence of the aldehyde group and the bromine atom, which make it a suitable candidate for various organic transformations. Halogenated benzaldehydes participate in numerous chemical reactions, including carbonylative cyclization reactions that are palladium-catalyzed, leading to the formation of diverse heterocyclic compounds with potential biological activities (Cho et al., 1999). Such reactions exemplify the compound's utility in synthesizing complex molecules from simpler precursors.
Physical Properties Analysis
The physical properties of 5-Bromo-2-isobutoxybenzaldehyde, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The bromine atom adds to the molecular weight and can affect the compound's volatility and solubility in organic solvents. Spectroscopic studies, like FT-IR and FT-Raman, provide insights into the vibrational modes of similar compounds, helping to understand the effect of substituents on the molecule's physical properties (Balachandran et al., 2013).
Scientific Research Applications
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Pharmaceutical Chemistry
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-isobutoxybenzaldehyde, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
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Medicinal Chemistry
- Application : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, another compound related to 5-Bromo-2-isobutoxybenzaldehyde, have been synthesized and chosen as research candidates .
- Method : The stereostructures of these compounds have been researched using X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
- Results : The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of absolute configurations obtained by ECD analyses and theoretical simulation . These compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
- Proteomics Research
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Chemical Synthesis
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Therapeutic SGLT2 Inhibitors Manufacturing
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-isobutoxybenzaldehyde, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
properties
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEZMIFLPKGDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359600 | |
Record name | 5-bromo-2-isobutoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isobutoxybenzaldehyde | |
CAS RN |
222315-01-7 | |
Record name | 5-bromo-2-isobutoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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